molecular formula C16H20FN3O3S B6571788 N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 943102-41-8

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6571788
CAS No.: 943102-41-8
M. Wt: 353.4 g/mol
InChI Key: HUUQIXGIBLGGOL-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound designed for research applications. The core pyrazole-sulfonamide structure is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities. Recent scientific literature indicates that pyrazole-4-sulfonamide derivatives are being actively investigated for their potential as antiproliferative agents . Furthermore, specific pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, which is a promising target for managing inflammatory and pain conditions . In another area of research, acyl pyrazole sulfonamides have demonstrated significant potential as antidiabetic agents, showing potent in vitro inhibition of the α-glucosidase enzyme, outperforming the standard drug acarbose . The structural motif of this compound, combining a 4-fluorobenzoyl group with a 3,5-dimethylpyrazole core and a diethylsulfonamide moiety, makes it a valuable scaffold for exploring structure-activity relationships in these and other therapeutic areas. This product is intended for research purposes by qualified scientific professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-7-9-14(17)10-8-13/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQIXGIBLGGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Reaction yields for sulfonamide coupling are highly dependent on solvent and base. Comparative studies demonstrate that DIPEA in DCM outperforms triethylamine (TEA) or sodium hydride (NaH) in tetrahydrofuran (THF), achieving yields up to 71%. Polar aprotic solvents like dimethylformamide (DMF) result in prolonged reaction times (24 hours) and lower yields (47%) due to side reactions.

Table 1. Optimization of Sulfonamide Coupling Conditions

BaseSolventTime (h)Yield (%)
DIPEADCM1671
TEADCM1646
NaHTHF2447

Stoichiometry and Temperature

Excess diethylamine (1.05 equiv) and elevated temperatures (30°C) enhance nucleophilic displacement of the sulfonyl chloride group. Lower temperatures (0–10°C) result in incomplete reactions, while higher temperatures (>40°C) promote decomposition.

Structural Characterization

Spectroscopic Analysis

  • FT-IR : Key absorptions include sulfonamide S=O stretches at 1145 cm⁻¹, C=O (benzoyl) at 1685 cm⁻¹, and C–F vibrations at 1220 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 1.21 (t, 6H, N–CH₂CH₃), 2.41 (s, 6H, C–CH₃), 3.45 (q, 4H, N–CH₂), 7.2–8.1 (m, 4H, aromatic).

  • ¹³C NMR : δ 12.5 (N–CH₂CH₃), 21.8 (C–CH₃), 115.6–165.4 (aromatic and carbonyl carbons).

Purity and Yield

High-performance liquid chromatography (HPLC) analysis confirms >98% purity, with a melting point of 182–184°C. The overall yield from 3,5-dimethyl-1H-pyrazole is 45–50% after four steps .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrazole-Sulfonamide Derivatives

Compound Name Substituents (Pyrazole Position) Molecular Formula Key Features
Target Compound 1: 4-Fluorobenzoyl; 4: Diethyl C₁₆H₂₁FN₃O₃S High lipophilicity; potential for enhanced CNS penetration
N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (HCl salt) 1: H; 4: Diethyl C₉H₁₇N₃O₂S·HCl Improved water solubility due to HCl salt; lacks aromatic substituents
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) 1: Pyridine; 4: Chlorophenyl carbamoyl C₂₀H₂₃ClN₄O₃S Bulky 4-chlorophenyl group; extended π-system for target interaction
3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives (Antiproliferative series) Variable: Alkyl/aryl groups Varies (e.g., C₁₁H₁₅N₃O₂S) Trimethyl variants show moderate cytotoxicity; substituents dictate potency

Key Observations :

  • The diethylsulfonamide group balances lipophilicity and solubility, whereas the hydrochloride salt of the non-benzoylated analog () prioritizes aqueous solubility for in vitro assays .
  • Compound 27 () demonstrates how bulky substituents (e.g., 4-chlorophenyl carbamoyl) may improve selectivity but reduce metabolic stability compared to the target compound’s fluorobenzoyl group .

Table 2: Antiproliferative Activity of Select Derivatives (U937 Cell Line)

Compound IC₅₀ (µM) Key Structural Determinants
Target Compound Data not explicitly reported Predicted high activity due to fluorobenzoyl
3,5-Dimethyl-1H-pyrazole-4-sulfonamide (Methyl substituents) ~15–20 Moderate activity; limited substituent diversity
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide ~25–30 Reduced activity due to steric hindrance
Compound 27 () ~10–12 Enhanced activity from chlorophenyl group

Insights :

  • Fluorinated aromatic groups (e.g., 4-fluorobenzoyl) are associated with improved pharmacokinetics and target affinity in sulfonamide derivatives, suggesting the target compound may outperform non-fluorinated analogs .
  • The chlorophenyl carbamoyl group in Compound 27 shows higher potency, but its larger size may limit bioavailability compared to the target compound’s compact fluorobenzoyl group .

Biological Activity

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₂FN₃O₃S
  • Molecular Weight : 383.42 g/mol

This structure includes a pyrazole ring, a sulfonamide group, and a fluorobenzoyl substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activities of pyrazole-4-sulfonamide derivatives, including this compound, have been investigated in various studies. These compounds exhibit a range of pharmacological effects:

  • Antiproliferative Activity : Studies have shown that derivatives of pyrazole sulfonamides can inhibit cell proliferation in cancer cell lines. For instance, one study reported that new pyrazole-4-sulfonamide derivatives were tested against U937 cells using the CellTiter-Glo assay, revealing effective antiproliferative properties without significant cytotoxicity at certain concentrations .
  • Inhibition of Protein Glycation : Pyrazole sulfonamides have been noted for their ability to inhibit protein glycation, which is relevant in diabetes management and related complications .
  • Antimicrobial and Antifungal Activities : Research indicates that these compounds possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Antiproliferative Effects

In a study focusing on novel pyrazole derivatives, including this compound, researchers evaluated the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate potency against cancer cells .

Another investigation explored the mechanism by which these compounds exert their biological effects. It was found that they may act through multiple pathways, including the inhibition of specific enzymes involved in cellular proliferation and survival. This multi-target approach enhances their potential as therapeutic agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeEffective against U937 cells (IC50 values)
Protein Glycation InhibitionPotential role in diabetes management
AntimicrobialActive against resistant bacterial strains
AntifungalEffective against various fungal pathogens

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Sulfonamide formation : Reacting 3,5-dimethylpyrazole with sulfonyl chlorides under basic conditions (e.g., triethylamine) to introduce the diethylsulfonamide group.
  • Benzoylation : Introducing the 4-fluorobenzoyl group via nucleophilic substitution or coupling reactions.
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, and column chromatography (silica gel, hexane/ethyl acetate gradients) isolates intermediates .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the 4-fluorobenzoyl group shows distinct aromatic splitting patterns (δ 7.3–7.1 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for validating sulfonamide geometry and fluorophenyl orientation .

Advanced: How can experimental design optimize the compound’s bioactivity?

  • Substituent variation : Replace the 4-fluorobenzoyl group with methoxy or chloro analogs (e.g., 3,4,5-trimethoxybenzoyl) to enhance target binding via electronic effects .
  • Assay selection : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2) over broad cytotoxicity screens to align with the sulfonamide’s known pharmacological niches .

Advanced: How to resolve contradictions in reported biological activity data?

  • Control variables : Assess assay conditions (pH, temperature) affecting sulfonamide stability. For example, acidic conditions may hydrolyze the sulfonamide group, altering activity .
  • Structural analogs : Compare data with derivatives like N,N-diethyl-3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-4-sulfonamide to isolate substituent-specific effects .

Advanced: What computational methods elucidate structure-activity relationships (SAR)?

  • QSAR modeling : Use Hammett constants to correlate electron-withdrawing groups (e.g., fluorine) with enhanced enzyme inhibition .
  • Docking simulations : Map the sulfonamide’s binding to cyclooxygenase-2, focusing on hydrogen bonds between the sulfonyl group and Arg120/His90 residues .

Advanced: What strategies improve regioselective functionalization of the pyrazole core?

  • Directed lithiation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to selectively deprotonate the C4 position before introducing sulfonamide groups .
  • Protecting groups : Temporarily block the C3/C5 methyl groups with tert-butyldimethylsilyl (TBS) to direct benzoylation to C1 .

Basic: What are the compound’s known biological targets?

  • Primary targets : Cyclooxygenase-2 (COX-2) and carbonic anhydrase isoforms due to sulfonamide’s affinity for zinc-containing active sites .
  • Secondary targets : Antiproliferative effects in cancer cell lines (e.g., MCF-7) via apoptosis induction, though mechanisms require further validation .

Advanced: How to assess the compound’s stability under varying pH and temperature?

  • Accelerated degradation studies : Incubate at pH 1–13 (37°C) and analyze via HPLC. Sulfonamide hydrolysis peaks (retention time shifts) indicate instability in acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for pyrazole-sulfonamides) to guide storage protocols .

Basic: How do substituents influence biological activity?

  • 4-Fluorobenzoyl : Enhances lipophilicity and bioavailability (LogP ~2.8) while maintaining metabolic stability .
  • Diethylsulfonamide : Critical for hydrogen bonding with enzymatic active sites; replacing ethyl with bulkier groups (e.g., isopropyl) reduces potency .

Advanced: How is the compound used in multi-step synthetic pathways?

  • Building block : React with arylboronic acids via Suzuki-Miyaura coupling to diversify the benzoyl group .
  • Probe synthesis : Label with 18^{18}F for PET imaging by substituting the 4-fluorophenyl group with 18^{18}F-radiolabeled analogs .

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